N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
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Overview
Description
N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dimethyl-substituted pyridine ring, and a sulfonyl group. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves multiple steps, including:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and amines.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Chlorination and Methylation: The phenyl ring is chlorinated and methylated using reagents such as chlorine gas and methyl iodide.
Final Coupling Reaction: The final step involves coupling the pyridine derivative with the chlorinated phenyl acetamide under specific conditions, such as using a base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Potential use in the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes, making it a candidate for drug development.
Biochemical Probes: Utilized as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: Potential therapeutic applications due to its unique structure and biological activity.
Diagnostics: Use in diagnostic assays to detect specific biomolecules.
Industry
Agriculture: Possible use as a pesticide or herbicide due to its chemical properties.
Pharmaceuticals: Incorporation into pharmaceutical formulations for targeted drug delivery.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide would depend on its specific biological target. Generally, such compounds may interact with:
Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.
Receptors: Acting as agonists or antagonists to modulate receptor-mediated signaling pathways.
DNA/RNA: Intercalating into nucleic acids and affecting transcription or translation processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
- N-(4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylbenzenesulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Uniqueness
- Structural Features : The presence of both chlorinated and methylated phenyl groups, along with the sulfonyl-substituted pyridine ring, makes it unique.
- Biological Activity : Its specific interactions with biological targets may differ from similar compounds, leading to distinct pharmacological profiles.
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4,6-dimethyl-3-(4-methylphenyl)sulfonyl-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-14-5-8-18(9-6-14)31(29,30)22-16(3)12-17(4)26(23(22)28)13-21(27)25-20-10-7-15(2)11-19(20)24/h5-12H,13H2,1-4H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGQRHGOPMFFLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(N(C2=O)CC(=O)NC3=C(C=C(C=C3)C)Cl)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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